molecular formula C32H20N2O8 B15077335 (3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone CAS No. 134639-74-0

(3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone

Cat. No.: B15077335
CAS No.: 134639-74-0
M. Wt: 560.5 g/mol
InChI Key: ZNNBACJVUMMILB-UHFFFAOYSA-N
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Description

The compound is a benzophenone derivative featuring two 4-nitrophenoxy substituents. Its structure comprises two benzoyl groups connected via phenyl rings, each substituted with a 4-nitrophenoxy moiety. The nitro groups are electron-withdrawing, influencing electronic properties, reactivity, and intermolecular interactions.

Properties

CAS No.

134639-74-0

Molecular Formula

C32H20N2O8

Molecular Weight

560.5 g/mol

IUPAC Name

[3-[4-(4-nitrophenoxy)benzoyl]phenyl]-[4-(4-nitrophenoxy)phenyl]methanone

InChI

InChI=1S/C32H20N2O8/c35-31(21-4-12-27(13-5-21)41-29-16-8-25(9-17-29)33(37)38)23-2-1-3-24(20-23)32(36)22-6-14-28(15-7-22)42-30-18-10-26(11-19-30)34(39)40/h1-20H

InChI Key

ZNNBACJVUMMILB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound (3-(4-(4-Nitro-phenoxy)-benzoyl)-phenyl)-(4-(4-nitro-phenoxy)-phenyl)-methanone , also known as a nitro-containing benzophenone derivative, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumoral properties, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Nitro compounds, including nitrobenzophenone derivatives, exhibit significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that bind to DNA, resulting in cellular damage and death.

  • Mechanism : Upon reduction, these compounds produce toxic intermediates such as nitroso species that interact with nucleic acids and proteins.
  • Case Study : Research indicates that 5-nitroimidazole derivatives show potent antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) demonstrating efficacy against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of nitro-containing compounds are attributed to their ability to inhibit key inflammatory mediators.

  • Inhibition of Enzymes : Nitro derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Research Findings : A study highlighted that certain nitrobenzamide derivatives effectively reduced inflammation in animal models by modulating the expression of inflammatory markers .

3. Antitumoral Activity

The antitumoral potential of nitro-containing compounds is particularly notable due to their ability to target hypoxic tumor environments.

  • Mechanism : Nitro groups enhance the reactivity of compounds under low oxygen conditions typical in tumors, making them effective as hypoxia-activated prodrugs.
  • Case Study : Nitro aromatic compounds have been identified as promising leads in cancer therapy, with studies demonstrating their ability to induce apoptosis in cancer cells through various pathways .

Data Table: Biological Activities of Nitro-Benzophenone Derivatives

Biological ActivityMechanismExample CompoundsReference
AntimicrobialDNA interaction via reactive intermediates5-nitroimidazoles
Anti-inflammatoryInhibition of iNOS and COX-2Nitrobenzamide derivatives
AntitumoralHypoxia activationNitro aromatic prodrugs

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound Two 4-nitrophenoxy groups on benzophenone core Not provided High polarity due to dual nitro groups
(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone Benzoyl and phenoxy groups (no nitro) 378.42 Lower polarity; lacks electron-withdrawing substituents
2-(4-Benzoylphenoxy)-1-(4-nitrophenyl)ethanone Single nitro group on ethanone side chain Not provided Moderate electron withdrawal; simpler structure
(4-tert-butylphenyl)-(4-nitrophenyl)methanone tert-butyl (electron-donating) and nitro (electron-withdrawing) groups Not provided Steric hindrance from tert-butyl; electronic contrast
4-(4-Benzoylphenyl)phenylmethanone Dual benzoyl groups on biphenyl core (no nitro) 330.38 Extended conjugation; non-polar substituents

Key Observations :

  • The target compound’s dual nitro groups enhance electron deficiency compared to compounds with single nitro or non-nitro substituents.

Physical Properties

Compound Name Melting Point (°C) Solubility (Rf Value)
Target Compound Not reported Likely low in non-polar solvents
2-(4-Benzoylphenoxy)-1-(4-nitrophenyl)ethanone 113–115 Rf = 0.49 (EtOAc/hexane, 3:7)
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone Not reported Recrystallized from ethanol
Piperazine-linked benzophenones 148–183 High purity (UPLC/MS 98–100%)

Key Observations :

  • Nitro groups generally increase melting points due to strong dipole interactions (e.g., compound in vs. non-nitro analogues).
  • The target compound’s dual nitro groups may result in higher melting points than , though exact data are unavailable.

Spectroscopic Data

  • Nitro Group Signatures: IR: Strong asymmetric/symmetric NO2 stretches near 1520 cm⁻¹ and 1350 cm⁻¹ . 1H-NMR: Deshielding of aromatic protons adjacent to nitro groups (δ 7.5–8.5 ppm) .
  • Comparison :
    • Compound shows nitro-related peaks in 1H-NMR (δ 8.2–8.4 ppm for nitrophenyl protons) .
    • Piperazine-linked compounds exhibit shifted peaks due to piperazine’s electron-donating effects.

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